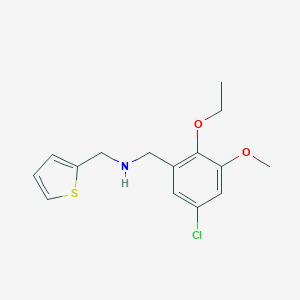
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon BCR activation, BTK is recruited to the plasma membrane, where it phosphorylates downstream effector molecules, leading to B-cell activation and proliferation. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell activation and proliferation, leading to antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from CLL and NHL patients. This leads to decreased viability and proliferation of B-cells, as well as reduced cytokine production and chemotaxis. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine is its specificity for BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which could lead to toxicity. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being evaluated.
Future Directions
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
Synthesis Methods
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, including the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction and condensation reactions to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cell lines. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
properties
Molecular Formula |
C15H18ClNO2S |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18ClNO2S/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
InChI Key |
PMXWSWCZUXNODS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)